molecular formula C22H21N3O5S B2778401 N-{3-[1-(furan-2-carbonyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide CAS No. 868214-42-0

N-{3-[1-(furan-2-carbonyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide

Cat. No. B2778401
CAS RN: 868214-42-0
M. Wt: 439.49
InChI Key: PVNTZTAUWMKKIC-UHFFFAOYSA-N
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Description

N-{3-[1-(furan-2-carbonyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide is a useful research compound. Its molecular formula is C22H21N3O5S and its molecular weight is 439.49. The purity is usually 95%.
The exact mass of the compound N-{3-[1-(furan-2-carbonyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-{3-[1-(furan-2-carbonyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-{3-[1-(furan-2-carbonyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enzyme Inhibition and Biological Activity

The compound and its derivatives have been synthesized and evaluated for their inhibitory action against human carbonic anhydrase isoenzymes I and II, which are pivotal in regulating pH and CO2 transport in various tissues. Studies have shown that these compounds exhibit substantial inhibition of these isoenzymes, suggesting potential therapeutic applications in conditions where modulation of CA activity is beneficial. For instance, sulfonamide-based compounds have demonstrated effective inhibitory activity, with certain derivatives showing more potency than acetazolamide, a standard CA inhibitor. This highlights the compound's relevance in designing new CA inhibitors with improved selectivity and potency (Büyükkıdan et al., 2017).

Structural Analysis and Chemical Synthesis

Structural characterization and synthesis of these compounds involve advanced analytical and synthetic chemistry techniques, ensuring the accurate identification of their chemical structure. Studies have detailed the synthesis process, highlighting the importance of specific functional groups in achieving desired biological activities. For example, the incorporation of the furan and sulfonamide moieties has been a focus, given their role in enhancing enzyme inhibition capabilities. The molecular structure, including significant twists and the arrangement of functional groups, impacts the compound's interaction with biological targets, underlining the intricate relationship between chemical structure and biological function (Asiri et al., 2012).

Anticancer and Antimicrobial Potential

Research into the compound's derivatives has also explored their cytotoxic effects on cancer cell lines, indicating potential applications in cancer therapy. Some derivatives have shown promising selectivity and potency in inhibiting tumor cell proliferation, suggesting that modifications to the core structure can enhance anticancer activity. Additionally, antimicrobial studies have revealed that certain derivatives possess significant antibacterial properties, offering a pathway to new antimicrobial agents. These findings underscore the compound's versatility and potential as a scaffold for developing diverse therapeutic agents (Gul et al., 2016).

properties

IUPAC Name

N-[3-[2-(furan-2-carbonyl)-3-(2-hydroxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O5S/c1-2-31(28,29)24-16-8-5-7-15(13-16)18-14-19(17-9-3-4-10-20(17)26)25(23-18)22(27)21-11-6-12-30-21/h3-13,19,24,26H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVNTZTAUWMKKIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CC=C3O)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{3-[1-(furan-2-carbonyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide

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